4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Formation of the Triazole Ring: The triazole ring is usually formed via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.
Coupling Reactions: The final step involves coupling the pyrrolidinone and triazole rings with the pyridine ring and benzenesulfonamide group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly and safe.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions can occur at various sites, including the triazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium and copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzenesulfonamide moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring, in particular, is known for its ability to form strong interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-((1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Uniqueness
What sets 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide apart is the combination of the pyridine and triazole rings, which enhances its binding affinity and specificity for certain biological targets. This makes it a more potent and versatile compound compared to its analogs.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S/c25-17-7-8-18(26)24(17)14-3-5-16(6-4-14)29(27,28)20-10-13-12-23(22-21-13)15-2-1-9-19-11-15/h1-6,9,11-12,20H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOLXGRFQCOFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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